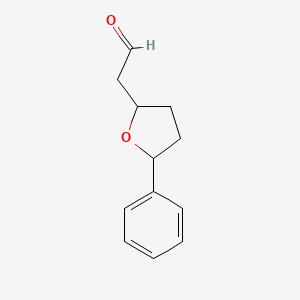
(1-Bromoethylidene)triphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromoethylidene)triphenylphosphorane is an organophosphorus compound with the chemical formula C20H18BrP. It is a member of the phosphorane family, characterized by a phosphorus atom bonded to four phenyl groups and one bromoethylidene group. This compound is known for its utility in organic synthesis, particularly in the Wittig reaction, where it serves as a reagent for the formation of alkenes from aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with a bromoalkene. One common method includes the use of (bromomethyl)triphenylphosphonium bromide as a precursor. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the formation of the phosphorane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Bromoethylidene)triphenylphosphorane primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It reacts with aldehydes and ketones to form alkenes, with the phosphorus atom acting as a nucleophile .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, bases (e.g., NaH, t-BuOK), solvents (e.g., THF, dichloromethane).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products: The major products of reactions involving this compound are alkenes. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction .
Scientific Research Applications
(1-Bromoethylidene)triphenylphosphorane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (1-Bromoethylidene)triphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide. The phosphorus atom in the compound acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, leading to the formation of the carbon-carbon double bond .
Comparison with Similar Compounds
(Carbethoxymethylene)triphenylphosphorane: Used in similar Wittig reactions but with different substituents on the phosphorus atom.
(Bromomethyl)triphenylphosphonium bromide: A precursor in the synthesis of (1-Bromoethylidene)triphenylphosphorane.
(Ethoxycarbonylmethylene)triphenylphosphorane: Another Wittig reagent with an ethoxycarbonyl group instead of a bromoethylidene group.
Uniqueness: this compound is unique due to its specific substituent, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and facilitate the formation of alkenes with high stereoselectivity makes it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C20H18BrP |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
1-bromoethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C20H18BrP/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
HATAQUAYDLLKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



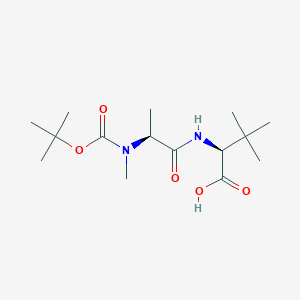
![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)
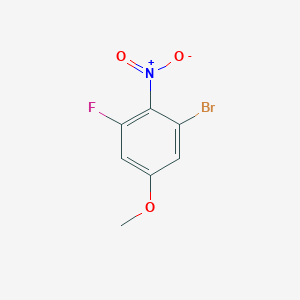
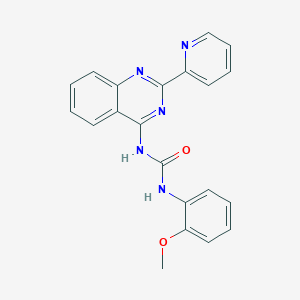



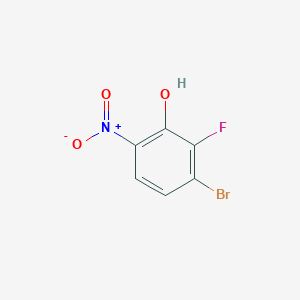
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)
